

Spectroscopic Profile of 8-Bromo-5-methoxyquinolin-4-ol: A Technical Guide

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Compound of Interest

Compound Name: 8-Bromo-5-methoxyquinolin-4-ol

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Abstract

This technical guide provides a detailed overview of the spectroscopic properties of **8-Bromo-5-methoxyquinolin-4-ol**. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document presents a comprehensive analysis based on available data for the closely related analogue, 8-Bromo-5-methoxyquinoline. This guide includes detailed tables of nuclear magnetic resonance (NMR) data for this analogue, along with predicted infrared (IR) spectroscopy and mass spectrometry (MS) characteristics for the target compound, **8-Bromo-5-methoxyquinolin-4-ol**. Furthermore, standardized experimental protocols for spectroscopic analysis of quinoline derivatives are provided, alongside a logical workflow diagram to guide researchers in their analytical endeavors.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide array of biological activities. The targeted compound, **8-Bromo-5-methoxyquinolin-4-ol**, possesses a unique substitution pattern that is of significant interest for further functionalization and biological evaluation. A thorough spectroscopic characterization is essential for unambiguous structure confirmation, purity assessment, and as a basis for further research and development. This guide aims to provide the most relevant and detailed spectroscopic information currently available to aid researchers in this field.

Spectroscopic Data

Direct experimental spectroscopic data for **8-Bromo-5-methoxyquinolin-4-ol** are not readily available in the surveyed literature and databases. The following sections provide experimental NMR data for the closely related analogue, 8-Bromo-5-methoxyquinoline, and predictive data for the IR and MS analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ^1H and ^{13}C NMR data for 8-Bromo-5-methoxyquinoline, which serves as a crucial reference for the quinoline core of the target molecule.[\[1\]](#)

Table 1: ^1H NMR Spectroscopic Data of 8-Bromo-5-methoxyquinoline[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.05	dd	4.3, 1.7	H-2
8.60	dd	8.4, 1.7	H-4
7.93	d	8.3	H-6 or H-7
7.45	dd	8.4, 4.3	H-3
6.75	d	8.3	H-6 or H-7
4.00	s	-	-OCH ₃

Solvent: Chloroform-d, Instrument Frequency: 400 MHz.

Table 2: ^{13}C NMR Spectroscopic Data of 8-Bromo-5-methoxyquinoline[\[1\]](#)

Chemical Shift (δ) ppm	Assignment
155.15	C-5
151.60	C-2
145.64	C-8a
132.72	C-4
131.61	C-7
122.32	C-3
121.11	C-4a
114.92	C-6
105.20	C-8
56.10	-OCH ₃

Solvent: Chloroform-d, Instrument Frequency: 101 MHz.

For the target compound, **8-Bromo-5-methoxyquinolin-4-ol**, the presence of the hydroxyl group at the C-4 position would significantly alter the chemical shifts of the neighboring protons and carbons. Specifically, the signal for H-4 would be absent, and the signals for H-2 and H-3 would likely experience a shift. The C-4 signal in the ¹³C NMR would be shifted downfield due to the deshielding effect of the hydroxyl group.

Infrared (IR) Spectroscopy

The following table outlines the predicted characteristic IR absorption bands for **8-Bromo-5-methoxyquinolin-4-ol** based on typical frequencies for quinoline and hydroxyl functional groups.

Table 3: Predicted FT-IR Absorption Bands for **8-Bromo-5-methoxyquinolin-4-ol**

Wavenumber (cm ⁻¹)	Intensity	Vibration
3400 - 3200	Strong, Broad	O-H stretch (hydroxyl group)
3100 - 3000	Medium	Aromatic C-H stretch
1620 - 1580	Medium to Strong	C=C and C=N ring stretching
1500 - 1400	Medium	Aromatic ring stretching
1275 - 1200	Strong	Aryl C-O stretch (methoxy)
1050 - 1000	Medium	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum of **8-Bromo-5-methoxyquinolin-4-ol** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for **8-Bromo-5-methoxyquinolin-4-ol**

m/z Value	Interpretation
[M] ⁺ and [M+2] ⁺	Molecular ion peaks exhibiting a characteristic 1:1 isotopic pattern for a monobrominated compound.
[M-CH ₃] ⁺	Loss of a methyl radical from the methoxy group.
[M-CO] ⁺	Loss of carbon monoxide, a common fragmentation for phenolic compounds.
[M-Br] ⁺	Loss of the bromine atom.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives, which can be adapted for **8-Bromo-5-methoxyquinolin-4-ol**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:** For ^1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

- **Sample Preparation:** For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Record the spectrum using an FT-IR spectrometer.
- **Data Acquisition:** Collect a background spectrum of the empty sample holder (or clean ATR crystal). Then, collect the sample spectrum over a typical range (e.g., $4000\text{-}400\text{ cm}^{-1}$).
- **Data Processing:** The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.

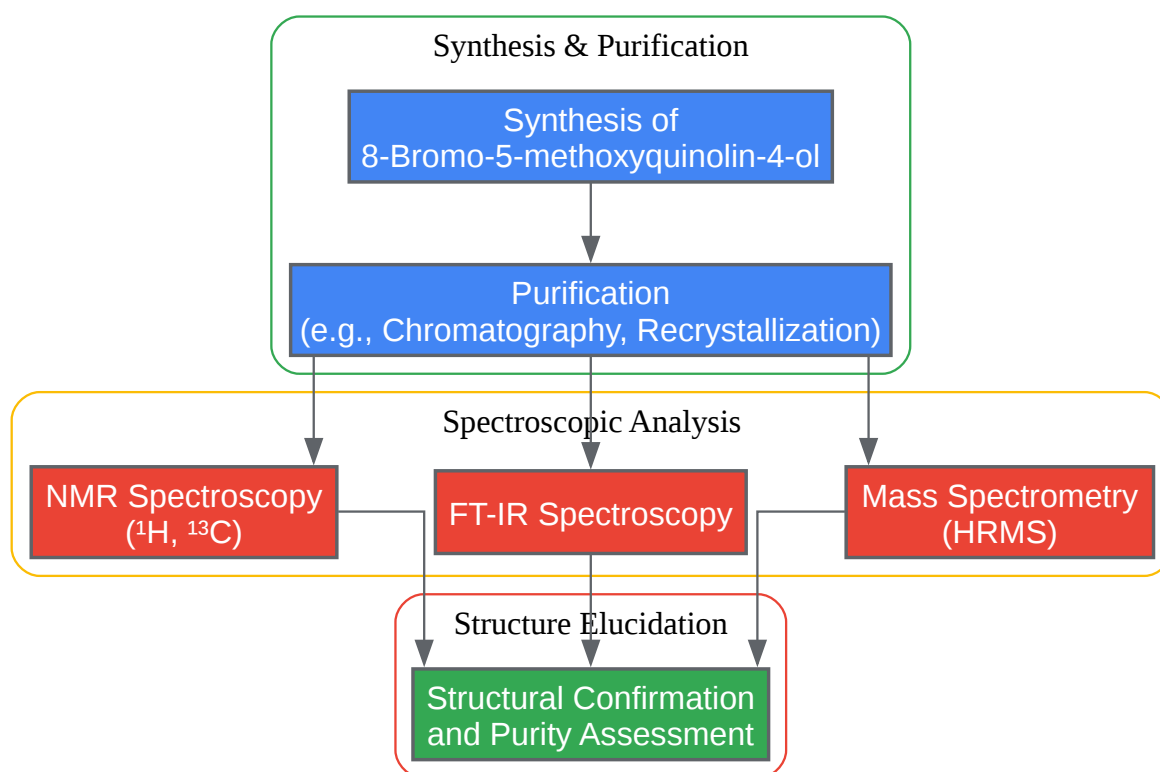
Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- **Instrumentation:** Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass spectrometry (HRMS), or Electron Ionization (EI) for GC-MS.
- **Data Acquisition:** Acquire the mass spectrum over an appropriate m/z range. For HRMS, the instrument should be calibrated to ensure high mass accuracy.
- **Data Analysis:** Identify the molecular ion peak and characteristic fragment ions. For HRMS data, determine the elemental composition by comparing the measured accurate mass to the theoretical mass.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound like **8-Bromo-5-methoxyquinolin-4-ol**.



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General workflow for synthesis and spectroscopic analysis.

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References

- 1. rsc.org [rsc.org]
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